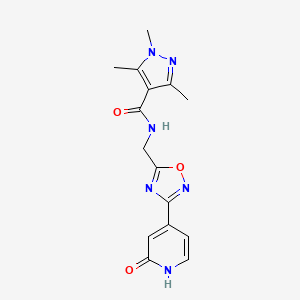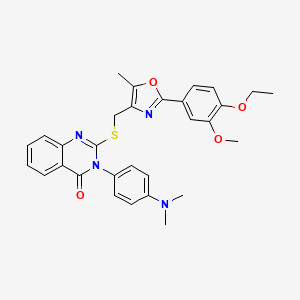
Pyridine, 3-chloro-2-(methylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Pyridine, 3-chloro-2-(methylsulfonyl)-” is a chemical compound with the molecular formula C6H6ClNO2S and a molecular weight of 191.64 . It is structurally diverse and is a familiar structure in many natural products and bioactive pharmaceuticals .
Synthesis Analysis
The synthesis of such compounds generally involves two methods: sulfonation of the corresponding pyridines and diazotation of 3-aminopyridines, followed by substitution of the diazo group with the sulfonyl group . This results in the formation of intermediate pyridine-3-sulfonyl chlorides, which are then hydrolyzed to sulfonic acids .Molecular Structure Analysis
The molecular structure of “Pyridine, 3-chloro-2-(methylsulfonyl)-” is represented by the InChI code: 1S/C6H6ClNO2S/c1-11(9,10)5-3-2-4-8-6(5)7/h2-4H,1H3 .Applications De Recherche Scientifique
Synthesis and Chemical Transformations
The modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, demonstrates significant improvements in green chemistry metrics, indicating a move towards more environmentally friendly chemical synthesis processes (Gilbile, Bhavani, & Vyas, 2017). Additionally, studies on iron(II) complexes with 4-sulfanyl-, 4-sulfinyl-, and 4-sulfonyl-2,6-dipyrazolylpyridine ligands reveal the complex interplay between spin-crossover and crystallographic phase changes, highlighting the compound's utility in material science and coordination chemistry (Cook, Kulmaczewski, Barrett, & Halcrow, 2015).
Medicinal Chemistry Applications
While avoiding specific drug use and side effects, it's notable that compounds containing the 3-chloro-2-(methylsulfonyl)pyridine structure are key intermediates in the development of various therapeutic agents. For example, the research on the synthesis and development of pyridopyrimidinone and pyrimidopyrimidinone for accelerated structure-activity relationship (SAR) studies showcases the compound's relevance in designing potential therapeutic agents (Wan et al., 2009).
Material Science and Coordination Chemistry
Investigations into the structural and bonding aspects of compounds derived from Pyridine, 3-chloro-2-(methylsulfonyl)-, offer insights into their potential applications in material science. For instance, studies on the synthesis, molecular conformations, and hydrogen bonding of tetrahydro-1H-pyrazolo[4,3-c]pyridines underline the importance of such compounds in understanding molecular interactions and designing novel materials (Sagar et al., 2017).
Advanced Synthesis Techniques
In the realm of synthetic chemistry, advancements in the preparation of sulfonyl compounds, as demonstrated by the improved synthesis of (R)-3-(butyldimethylsilyloxy)butyl phenyl sulfide, indicate the utility of Pyridine, 3-chloro-2-(methylsulfonyl)- in developing more efficient and higher-yielding synthetic routes (Wen-jun, 2007).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-2-methylsulfonylpyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S/c1-11(9,10)6-5(7)3-2-4-8-6/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMAWMZBOGVBMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[3-(1H-1,2,3,4-tetrazol-1-yl)benzoyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2799661.png)



![(2S)-2-[[2-[[2-[(2-Aminoacetyl)amino]acetyl]amino]acetyl]amino]-6-azidohexanoic acid](/img/structure/B2799667.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2799669.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2799671.png)




